

# CC260: A Chemical Probe for Interrogating PI5P4K Function

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## Compound of Interest

Compound Name: CC260

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **CC260**, a potent and selective chemical probe for Phosphatidylinositol 5-Phosphate 4-Kinase alpha (PI5P4K $\alpha$ ) and beta (PI5P4K $\beta$ ). This document details its mechanism of action, selectivity profile, cellular effects, and key experimental protocols, serving as a critical resource for scientists investigating phosphoinositide signaling pathways and their therapeutic potential.

## Introduction to PI5P4K and the Role of Chemical Probes

The Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family, comprising isoforms  $\alpha$ ,  $\beta$ , and  $\gamma$ , are crucial enzymes in phosphoinositide metabolism.<sup>[1]</sup> They catalyze the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P<sub>2</sub>), two important lipid second messengers involved in a myriad of cellular processes.<sup>[1][2]</sup> Dysregulation of PI5P4K activity has been implicated in cancer, metabolic disorders, and immunological diseases.<sup>[1][2][3]</sup>

Understanding the precise biological roles of each PI5P4K isoform requires highly specific tools. Chemical probes—small molecules that potently and selectively modulate a protein's function—are indispensable for dissecting complex signaling networks. **CC260** has emerged as a valuable tool for studying the functions of PI5P4K $\alpha$  and PI5P4K $\beta$ .<sup>[4][5]</sup>

## CC260: A Selective Dual Inhibitor of PI5P4K $\alpha$ / $\beta$

**CC260** was identified through a high-throughput screen of 5,759 small molecules as a potent, non-covalent, dual inhibitor of PI5P4K $\alpha$  and PI5P4K $\beta$ .<sup>[6][7]</sup> X-ray structure analysis has revealed that **CC260** binds to the ATP-binding site of the kinases, inducing a conformational change.<sup>[2][7]</sup> Its selectivity is achieved through a hydrophobic side chain that occupies a pocket unique to this lipid kinase family, distinguishing it from most protein kinases.<sup>[5]</sup>

### Data Presentation: Quantitative Inhibitory Profile

The inhibitory potency and selectivity of **CC260** have been characterized against various lipid and protein kinases.

Table 1: Inhibitory Activity of **CC260** against PI5P4K Isoforms and Other Kinases

Target	K <sub>i</sub> (nM)	IC <sub>50</sub> (nM)	Notes
PI5P4K $\alpha$	40	40	Potent inhibition.[2][4]
PI5P4K $\beta$	30	30	Potent inhibition.[2][4]
PI5P4K $\gamma$	-	800	Significantly less active against the $\gamma$ isoform.[2]
PIKfyve	~200	~200	Modest off-target inhibition.[5][7]
PI3K $\delta$	~120	-	Modest off-target inhibition.[5]
PI3K $\gamma$	~200	-	Modest off-target inhibition.[5]
PI4P5K $\alpha$	~5000	-	Little activity against type I PIPK.[5]
PIk1	>1000	-	Weakly inhibits.[4]
RSK2	~1000	-	Weakly inhibits; 50 times less potent than BI-D1870.[5]

Table 2: Selectivity Profile of **CC260** against a Protein Kinase Panel

Kinase	% Activity Remaining (at 0.5 $\mu$ M CC260)	Estimated $K_i$ (nM)
EIF2AK3	50%	250 - 1000
NEK11	66%	250 - 1000
NEK1	67%	250 - 1000
c-MER	67%	250 - 1000
TYRO3	72%	250 - 1000
TNIK	73%	250 - 1000
PLK2	75%	250 - 1000

Data from a panel of 396 protein kinases, indicating high selectivity for PI5P4K over the broader protein kinase.[5][8]

## Cellular Mechanisms and Signaling Pathways Modulated by CC260

**CC260** treatment perturbs several key signaling pathways, providing insight into the cellular functions of PI5P4K $\alpha/\beta$ .

### Disruption of Energy Homeostasis

A primary effect of PI5P4K $\alpha/\beta$  inhibition by **CC260** is the disruption of cellular energy metabolism.[5][6] Treatment leads to a reduction in mitochondrial ATP production and an overall decrease in cellular ATP levels.[5][6] This energy stress results in a ~50% increase in the AMP/ATP ratio, a critical indicator of cellular energy status.[5] The accumulation of AMP triggers the activation of AMP-activated protein kinase (AMPK), a master regulator of metabolism.[5][8] Activated AMPK, in turn, inhibits mTORC1 signaling, a key pathway for cell growth and proliferation.[6][8] This is observed by decreased phosphorylation of mTORC1 substrates like S6 Kinase (S6K).[5]

## Modulation of the PI3K/Akt Pathway

Interestingly, while mTORC1 is inhibited, **CC260** treatment enhances insulin-induced phosphorylation of Akt at both Thr-308 and Ser-473.[4][5] This seemingly contradictory result—enhanced Akt activation but suppressed mTORC1 signaling—highlights the complexity of the pathways.[5] The enhancement of Akt phosphorylation may be linked to the scaffolding function of PI5P4K, which can negatively regulate PI3K signaling.[2] Inhibition of PI5P4K may therefore release this suppression.

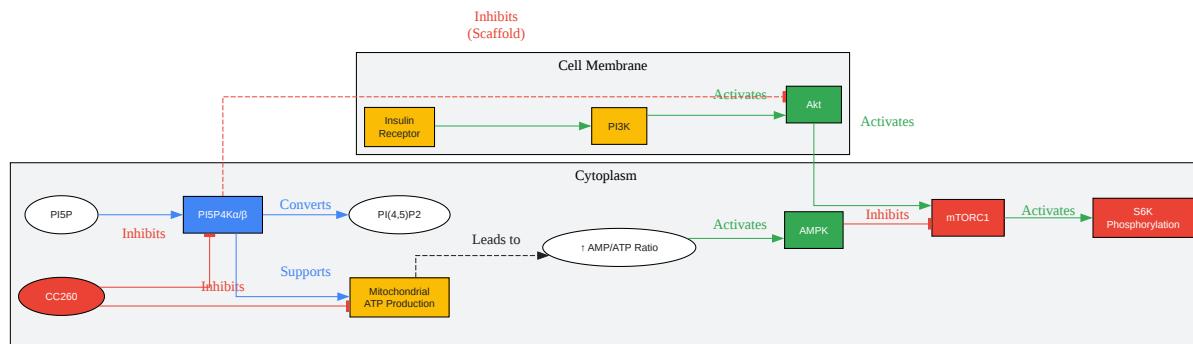
## Selective Toxicity in p53-Null Cancer Cells

A significant finding is that pharmacological inhibition of PI5P4K $\alpha/\beta$  with **CC260** selectively kills p53-null tumor cells.[5][6] This synthetic lethal interaction suggests that cancer cells lacking functional p53 are particularly vulnerable to the metabolic stress induced by PI5P4K inhibition.[5] This finding is consistent with genetic studies showing that PI5P4K $\alpha/\beta$  are essential for tumor development in mice with germline p53 deletion.[5]

## Intersection with the Hippo Signaling Pathway

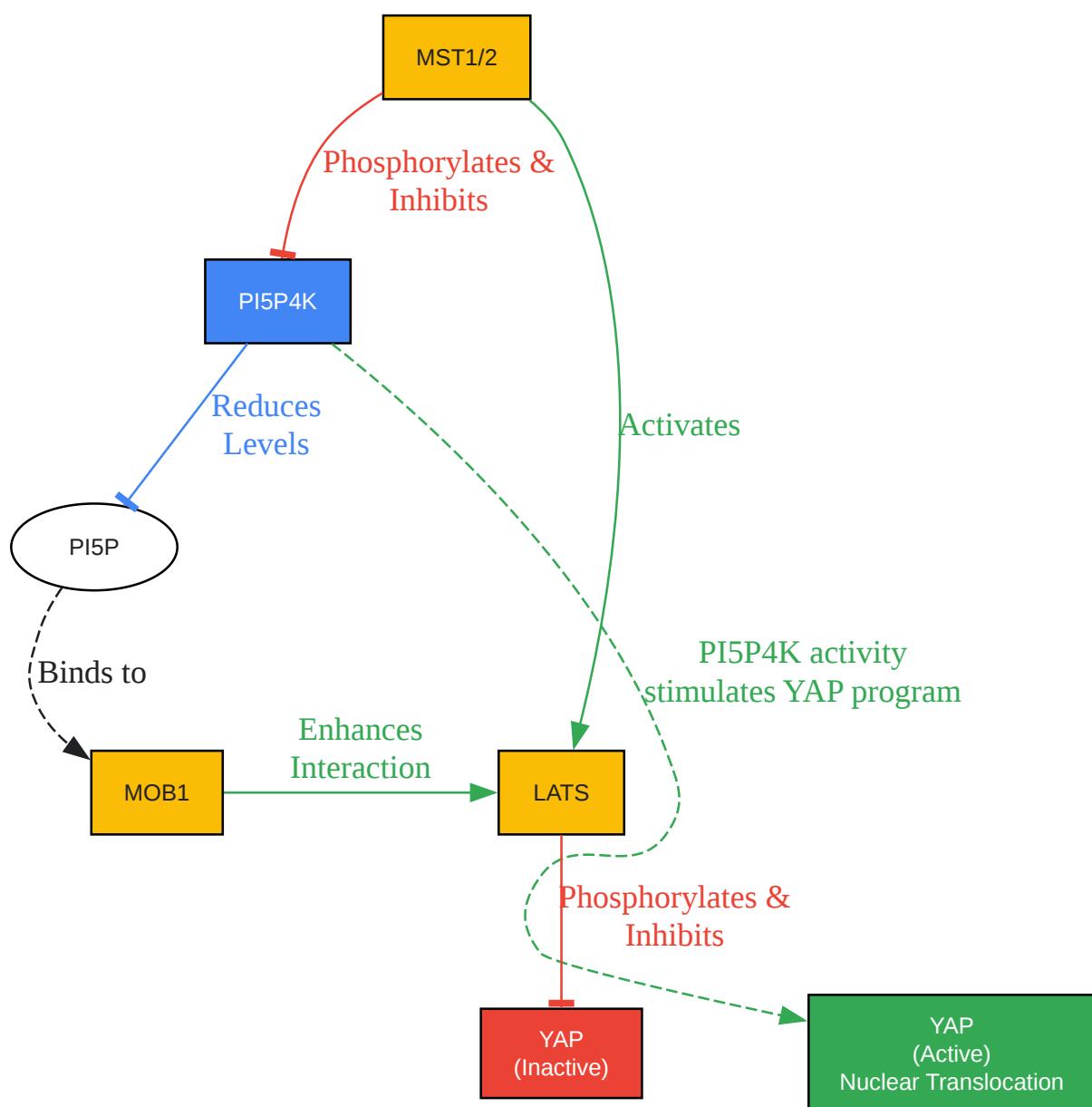
Emerging research reveals a connection between PI5P4K and the Hippo signaling pathway, a critical regulator of organ size and a pathway frequently dysregulated in cancer.[9][10] The core Hippo pathway kinases, MST1/2, can phosphorylate and inhibit PI5P4K activity.[11][12] Conversely, PI5P4K activity can modulate the Hippo pathway by regulating the interaction between MOB1 and LATS kinases, ultimately affecting the activity of the transcriptional co-activator YAP.[9][11] Reduced PI5P4K activity is linked to decreased YAP activity, which is a biomarker for aggressive tumors.[10]

## Mandatory Visualizations



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Caption: Signaling pathways modulated by the PI5P4K inhibitor **CC260**.



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Caption: Intersection of PI5P4K and Hippo signaling pathways.

## Experimental Protocols

Detailed methodologies are crucial for the successful application of **CC260** as a chemical probe.

### In Vitro PI5P4K Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

#### Materials:

- Recombinant human PI5P4K $\alpha$  or PI5P4K $\beta$
- PI5P substrate (in liposome form)
- ATP and GTP
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)
- **CC260** (or other inhibitors) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96- or 384-well plates

#### Procedure:

- Compound Plating: Prepare serial dilutions of **CC260** in DMSO. Add 1  $\mu$ L of each dilution to the assay plate wells. Include DMSO-only controls.
- Kinase Reaction Mixture: Prepare a master mix containing kinase buffer, PI5P4K enzyme, and PI5P substrate.
- Initiate Reaction: Add the kinase reaction mixture to the wells. Initiate the kinase reaction by adding a solution of ATP (e.g., 20  $\mu$ M final concentration).
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- ADP-Glo™ Reagent: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
- Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

- Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the ADP concentration and thus the kinase activity.
- Analysis: Normalize the data to controls and plot the percent inhibition versus inhibitor concentration to determine the IC<sub>50</sub> value.

Caption: Workflow for an in vitro ADP-Glo kinase assay.

## Cellular Thermal Shift Assay (CETSA®)

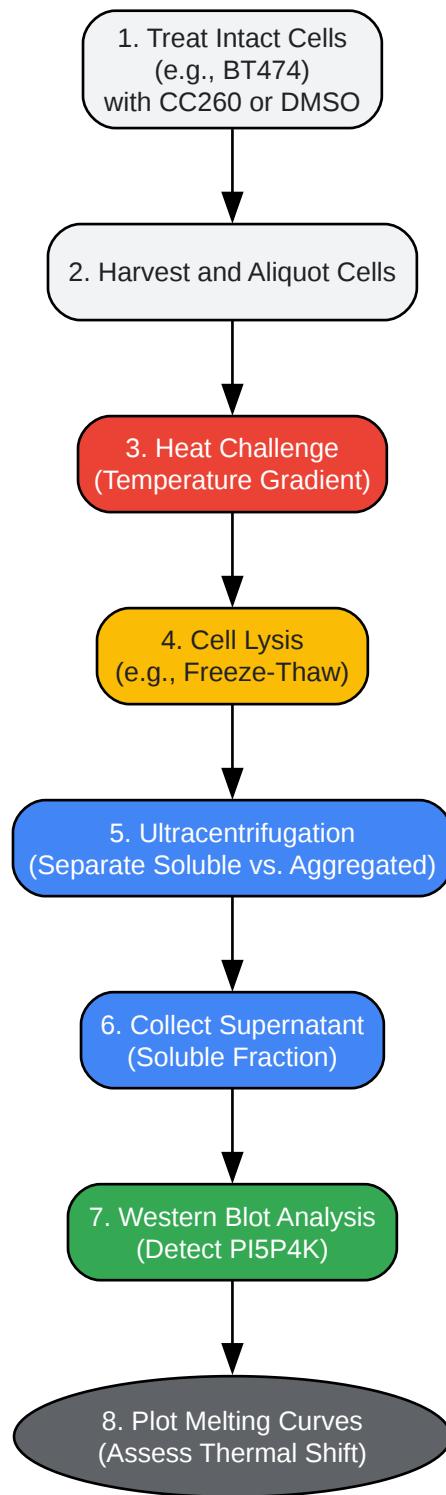
CETSA is a powerful method to verify direct target engagement of a compound in a cellular environment.[\[13\]](#) The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[\[14\]](#)

Materials:

- Cell line of interest (e.g., BT474 breast cancer cells)
- Complete cell culture medium
- **CC260** dissolved in DMSO
- Phosphate-Buffered Saline (PBS)
- Lysis buffer with protease and phosphatase inhibitors
- Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
- Thermocycler or heating blocks
- High-speed centrifuge
- SDS-PAGE and Western blotting reagents
- Primary antibody against PI5P4K $\alpha$  or PI5P4K $\beta$
- Loading control antibody (e.g.,  $\beta$ -actin)
- HRP-conjugated secondary antibody and chemiluminescent substrate

**Procedure:**

- **Cell Treatment:** Culture cells to ~80% confluence. Treat cells with various concentrations of **CC260** or DMSO vehicle for a defined period (e.g., 1-2 hours) at 37°C.
- **Harvest and Aliquot:** Harvest the cells, wash with PBS, and resuspend in a small volume of PBS with inhibitors. Aliquot the cell suspension into PCR tubes.
- **Heat Challenge:** Heat the aliquots across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.
- **Cell Lysis:** Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
- **Separation of Soluble Fraction:** Separate the soluble protein fraction from the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
- **Western Blot Analysis:** Carefully collect the supernatant. Determine protein concentration, normalize samples, and analyze by SDS-PAGE and Western blotting for the target protein (PI5P4K) and a loading control.
- **Data Analysis:** Quantify the band intensities. Plot the normalized amount of soluble PI5P4K as a function of temperature for each **CC260** concentration. A shift in the melting curve to higher temperatures indicates target stabilization and engagement.



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Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

## Immunofluorescence (IF) Staining

IF can be used to visualize downstream consequences of PI5P4K inhibition, such as changes in the localization of signaling proteins (e.g., nuclear translocation of transcription factors) or cellular morphology.

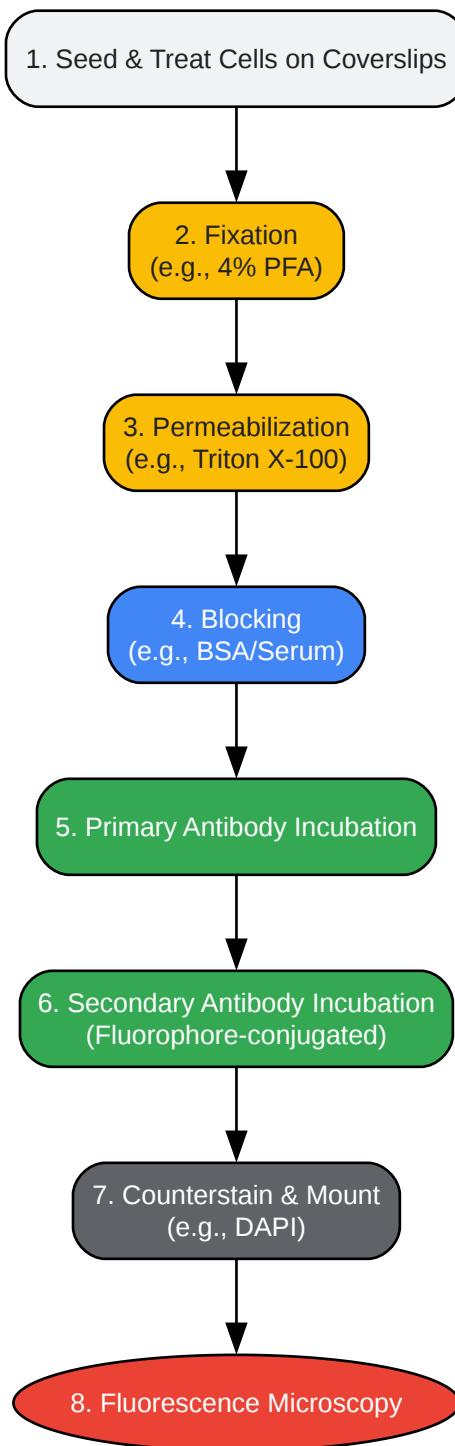
#### Materials:

- Cells cultured on glass coverslips
- **CC260**
- PBS
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA or 10% normal goat serum in PBST)
- Diluted primary antibody in blocking buffer
- Diluted fluorophore-conjugated secondary antibody in blocking buffer
- Nuclear counterstain (e.g., DAPI)
- Mounting medium

#### Procedure:

- Cell Culture and Treatment: Seed cells on sterile glass coverslips in a multi-well plate. Allow them to adhere and grow. Treat with **CC260** or DMSO for the desired time.
- Fixation: Rinse cells briefly with PBS. Fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
- Wash: Wash three times with PBS for 5 minutes each.
- Permeabilization: If the target protein is intracellular, incubate with permeabilization buffer for 10 minutes. Wash three times with PBS.

- Blocking: Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes at room temperature.
- Primary Antibody Incubation: Incubate with the primary antibody at the appropriate dilution for 1 hour at room temperature or overnight at 4°C.
- Wash: Wash three times with PBS (or PBST) for 5 minutes each.
- Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
- Wash: Wash three times with PBS, protected from light.
- Counterstain and Mount: Incubate with a nuclear counterstain like DAPI, if desired. Rinse briefly. Mount the coverslip onto a microscope slide using mounting medium.
- Imaging: Allow the mounting medium to cure. Visualize the staining using a fluorescence microscope.



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Caption: A standard workflow for immunofluorescence staining.

## Conclusion and Future Directions

**CC260** is a highly valuable chemical probe for the functional interrogation of PI5P4K $\alpha$  and PI5P4K $\beta$ . Its high potency and selectivity against the broader protein kinase allow for confident dissection of cellular pathways regulated by these lipid kinases.<sup>[5]</sup> Studies using **CC260** have been instrumental in linking PI5P4K $\alpha/\beta$  to cellular energy homeostasis, mTORC1 signaling, and the survival of p53-deficient cancer cells.<sup>[5][6]</sup>

While **CC260** is a powerful tool, researchers should remain aware of its modest off-target activity against PIKfyve and the PI3K isoforms  $\delta$  and  $\gamma$ , which may need to be considered when interpreting results in specific cellular contexts.<sup>[5]</sup> Future medicinal chemistry efforts may focus on optimizing the lead structure of **CC260** to further improve its selectivity profile and pharmacokinetic properties, paving the way for *in vivo* studies and potentially the development of novel therapeutics targeting metabolic vulnerabilities in cancer and other diseases.<sup>[5]</sup>

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